molecular formula C23H24FN3O4 B2557394 N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-85-4

N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2557394
CAS No.: 899735-85-4
M. Wt: 425.46
InChI Key: XFOCWFFTYZNANS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a dihydropyrrolo-pyrazine core substituted with a 4-fluorophenyl group at the carboxamide nitrogen and a 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrolopyrazine ring. The molecular formula is C₂₃H₂₃FN₄O₄, with a calculated molecular weight of 438.45 g/mol. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors sensitive to aromatic stacking interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)21-18-5-4-10-26(18)11-12-27(21)23(28)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOCWFFTYZNANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. For instance, a study detailed the preparation of pyrazoline analogues that include similar structural motifs. The synthesis often employs methods such as refluxing in glacial acetic acid and purification through recrystallization techniques .

Anticancer Activity

The anticancer potential of compounds related to this compound has been evaluated against various cancer cell lines. In one study, derivatives were tested for cytotoxicity against MCF-7 and MBA-MD-231 breast cancer cell lines using sulforhodamine B assays. The results indicated that certain analogues exhibited significant cytotoxic effects, with IC50 values in the micromolar range .

Genotoxicity and Hemolytic Activity

Another aspect of biological evaluation includes genotoxicity studies. For example, related compounds were tested for their effects on human erythrocytes and chromosomal integrity. The hemolytic activity was assessed using human red blood cells, revealing a moderate hemolytic effect at concentrations that also showed cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity Cell Line/Model IC50 Value (µM) Notes
CytotoxicityMCF-715.0Significant activity observed
CytotoxicityMBA-MD-23110.5Higher potency compared to MCF-7
Hemolytic ActivityHuman Erythrocytes115.5Mild hemolytic effect noted
GenotoxicityChromosomal Aberration StudyMinimalCompared favorably to control substances

Case Studies and Related Research

Several studies have explored compounds structurally similar to this compound. For instance:

  • Study on Pyrrolo[1,2-a]pyrazine Derivatives : This research focused on the bioactivity of pyrrolo derivatives extracted from microbial sources. It revealed moderate cytotoxic effects with minimal genotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation into pyrazine derivatives demonstrated promising antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections alongside cancer therapy .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MBA-MD-231. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer proliferation and survival pathways. For example, pyrazoline analogues derived from this compound have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy .

Tubulin Polymerization Inhibition

Recent research has identified compounds related to N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide as novel inhibitors of tubulin polymerization. These compounds have shown promise in disrupting microtubule dynamics, which is essential for cancer cell division and survival. The molecular docking studies indicate that these compounds bind effectively to the tubulin protein, preventing its polymerization and leading to cell cycle arrest in cancer cells .

Antineoplastic Properties

Further evaluations have highlighted the potential of this compound as an antineoplastic agent. In vitro studies demonstrate its efficacy in inhibiting tumor growth in both two-dimensional and three-dimensional cell cultures. The biological evaluations suggest that it may induce apoptosis in cancer cells through various signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly influence the biological activity of the compound. For instance:

  • The presence of electron-donating groups on the trimethoxyphenyl moiety enhances anticancer activity.
  • The fluorine substituent on the para position of one phenyl ring appears to increase potency against specific cancer cell lines.

Case Study 1: Breast Cancer Cell Lines

In a study assessing cytotoxicity against MCF-7 and MBA-MD-231 cell lines, various synthesized analogues were tested using the sulforhodamine B assay. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against breast cancer .

Case Study 2: Tubulin Polymerization Inhibition

A series of experiments were conducted to evaluate the effectiveness of these compounds as tubulin inhibitors. Using fluorescence microscopy and flow cytometry, researchers demonstrated that these compounds could significantly disrupt microtubule formation in cancer cells, leading to increased apoptosis rates compared to untreated controls .

Comparison with Similar Compounds

Structural Insights :

  • The 3,4,5-trimethoxyphenyl group in the target compound and ’s carbothioamide derivative enhances π-π interactions with biological targets, such as tubulin or kinase enzymes .
  • Fluorine substituents (4-fluorophenyl vs. 2,6-difluorophenyl in ) influence metabolic stability and binding affinity. The 4-fluoro position minimizes steric hindrance compared to 2,6-difluoro substitution .
  • Carboxamide vs.

Physicochemical Properties

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for carboxamide derivatives, such as coupling pyrrolo-pyrazine intermediates with activated carbonyl reagents (e.g., oxalyl chloride as a dehydrating agent, as in ).

Crystallographic and Computational Studies

  • Structural Elucidation : Programs like SHELXL () are widely used for refining crystal structures of similar heterocycles, aiding in conformational analysis .
  • Docking Studies : Molecular modeling of analogues suggests the dihydropyrrolo-pyrazine core adopts a planar conformation, facilitating interactions with hydrophobic enzyme pockets .

Q & A

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between fluorophenyl and trimethoxyphenyl precursors to form the pyrrolo-pyrazine core.
  • Amide coupling using reagents like 2-chloroacetamide derivatives (as seen in analogous piperazine-carboxamide syntheses) .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity, with characterization via HPLC and NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

Key methods include:

  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for related carboxamide derivatives .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • ¹H/¹³C NMR to verify substituent positions, particularly the 3,4,5-trimethoxyphenyl and fluorophenyl groups .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screening often involves:

  • Enzyme inhibition assays targeting kinases or phosphatases, given the compound’s structural similarity to kinase inhibitors .
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like regioisomers?

  • Computational modeling (e.g., DFT calculations) predicts regioselectivity during cyclization steps, guiding solvent and catalyst selection .
  • Microwave-assisted synthesis reduces reaction time and side-product formation, as shown for analogous triazole-carboxamides .
  • Chiral resolution techniques (e.g., HPLC with chiral columns) separate enantiomers if stereochemistry impacts activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis of assay conditions : Variability in IC50 values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or buffer pH .
  • Proteomics profiling identifies off-target interactions that explain divergent results .
  • Dose-response curve normalization using reference standards (e.g., staurosporine for kinase inhibition) improves cross-study comparability .

Q. How does the 3,4,5-trimethoxyphenyl group influence binding affinity in molecular targets?

  • Structure-activity relationship (SAR) studies show that methoxy groups enhance hydrophobic interactions with ATP-binding pockets in kinases .
  • Crystallographic data (e.g., PDB entries) reveal hydrogen bonding between methoxy oxygen and conserved residues like Lys68 in PIM1 kinase .
  • Comparative studies with des-methyl analogs demonstrate a 5–10× reduction in potency, underscoring the group’s role .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction software (e.g., SwissADME) models bioavailability, BBB penetration, and CYP450 interactions .
  • Molecular docking (AutoDock Vina) simulates binding to plasma proteins (e.g., human serum albumin) to estimate half-life .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Scaffold diversification : Modify the pyrrolo-pyrazine core with substituents like sulfonamides or thioamides to probe electronic effects .
  • Free-Wilson analysis quantifies contributions of individual substituents to activity .
  • 3D-QSAR (e.g., CoMFA) correlates steric/electrostatic fields with bioactivity data .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) confirms target protein stabilization upon compound binding .
  • Click chemistry probes (e.g., alkyne-tagged analogs) enable pull-down assays for target identification .

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